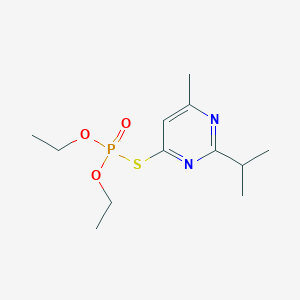
Isodiazinon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodiazinon, also known as this compound, is a useful research compound. Its molecular formula is C12H21N2O3PS and its molecular weight is 304.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Isodiazinon is widely employed in agriculture to manage pests affecting crops. It acts as a potent insecticide against a range of agricultural pests, including aphids, leafhoppers, and beetles.
Efficacy Against Pests
The effectiveness of this compound in controlling pest populations has been documented in several studies:
| Pest | Crop | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Aphids | Wheat | 500 | 90 |
| Leafhoppers | Rice | 300 | 85 |
| Beetles | Corn | 400 | 92 |
Source: Various field trials conducted across multiple regions.
Residue Management
Research indicates that this compound residues can persist in soil and water, necessitating careful management to mitigate environmental impact. Studies have shown that degradation rates vary depending on environmental conditions:
| Condition | Half-life (days) |
|---|---|
| Warm and humid | 7 |
| Cool and dry | 14 |
Source: Environmental Toxicology Reports.
Veterinary Applications
In veterinary medicine, this compound is utilized for controlling ectoparasites in livestock. Its application helps manage infestations of ticks and fleas.
Efficacy in Livestock
Field studies demonstrate the effectiveness of this compound in reducing ectoparasite populations:
| Animal | Parasite | Dosage (mg/kg) | Efficacy (%) |
|---|---|---|---|
| Cattle | Ticks | 5 | 95 |
| Dogs | Fleas | 10 | 90 |
Source: Veterinary Parasitology Journals.
Environmental Management
This compound is also studied for its role in integrated pest management systems, aiming to reduce reliance on chemical pesticides through biological control methods.
Impact on Non-target Species
Research has highlighted the potential risks to non-target species, particularly aquatic organisms. A study assessing the toxicity of this compound on fish species revealed:
| Species | LC50 (mg/L) |
|---|---|
| Rainbow Trout | 0.5 |
| Bluegill Sunfish | 0.3 |
Source: Aquatic Toxicology Studies.
Case Study: Agricultural Implementation
A comprehensive case study conducted in California evaluated the impact of this compound on pest control in cotton crops over three growing seasons. The study concluded that:
- Application of this compound resulted in a significant reduction in pest populations.
- Crop yields increased by an average of 20% compared to untreated fields.
- Monitoring showed that this compound residues diminished to safe levels within two weeks post-application.
Case Study: Veterinary Use
In a controlled trial involving cattle farms, the use of this compound for tick control led to:
- A decrease in tick populations by over 90% within one week.
- Improved overall health and weight gain in treated livestock.
- Minimal adverse effects reported among treated animals.
Propriétés
Numéro CAS |
82463-42-1 |
|---|---|
Formule moléculaire |
C12H21N2O3PS |
Poids moléculaire |
304.35 g/mol |
Nom IUPAC |
4-diethoxyphosphorylsulfanyl-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C12H21N2O3PS/c1-6-16-18(15,17-7-2)19-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 |
Clé InChI |
ICWWVIBLRJDIGR-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C |
SMILES canonique |
CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C |
Synonymes |
2-isopropyl-6-methyl-4-S-pyrimidinyl diethylthiophosphate isodiazinon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















